molecular formula C21H32O4S B14415148 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one CAS No. 85037-97-4

2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one

Cat. No.: B14415148
CAS No.: 85037-97-4
M. Wt: 380.5 g/mol
InChI Key: IGLWIBVYVGUQFV-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopentadecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclopentadecanone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride from sodium benzenesulfonate . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using chlorosulfonic acid and benzene, followed by subsequent reactions to introduce the hydroxy and cyclopentadecanone functionalities .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

85037-97-4

Molecular Formula

C21H32O4S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-hydroxycyclopentadecan-1-one

InChI

InChI=1S/C21H32O4S/c22-18-12-8-5-3-1-2-4-6-11-15-20(23)21(17-16-18)26(24,25)19-13-9-7-10-14-19/h7,9-10,13-14,18,21-22H,1-6,8,11-12,15-17H2

InChI Key

IGLWIBVYVGUQFV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCC(CCCC1)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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